molecular formula C20H23F2N3O3S B2819156 2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-91-6

2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2819156
CAS RN: 897618-91-6
M. Wt: 423.48
InChI Key: QARABEOXJFOBSN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23F2N3O3S and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Flunarizine Synthesis : A detailed study on the synthesis of Flunarizine, a drug belonging to calcium channel blockers with applications in treating migraines, dizziness, and other conditions, reveals a metal-catalyzed amination process. This process highlights the importance of 4-fluorophenyl and piperazine derivatives in the pharmaceutical industry, demonstrating the compound's role in synthesizing drugs with significant therapeutic benefits (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Antibacterial Potentials : A study synthesized acetamide derivatives with a focus on their antibacterial potentials, underscoring the compound's application in creating new antibacterial agents. This research showcases how modifications of the core structure can lead to compounds with significant antibacterial activities, broadening the scope of pharmaceutical applications in combating bacterial infections (Iqbal et al., 2017).

Biological Activities and Applications

  • Anticonvulsant Properties : Research into new acetamide derivatives has identified compounds with promising anticonvulsant activities. This highlights the potential of 4-fluorophenyl and piperazine components in developing treatments for epilepsy, showcasing the compound's role in neurological disorder management (Obniska et al., 2015).
  • Antiproliferative Activity through VEGFR-2-TK Inhibition : A novel series of compounds synthesized from the core structure demonstrated significant anticancer activity by inhibiting VEGFR-2-TK, a key target in cancer therapy. This research points to the compound's utility in designing anticancer drugs, offering a pathway to new treatments for various cancers (Hassan et al., 2021).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3S/c21-17-3-1-16(2-4-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARABEOXJFOBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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